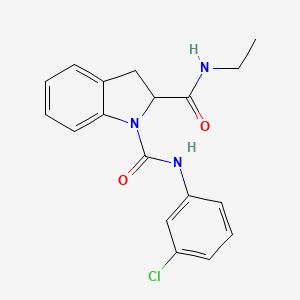

N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide

Description

Properties

IUPAC Name |

1-N-(3-chlorophenyl)-2-N-ethyl-2,3-dihydroindole-1,2-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c1-2-20-17(23)16-10-12-6-3-4-9-15(12)22(16)18(24)21-14-8-5-7-13(19)11-14/h3-9,11,16H,2,10H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTHFSOMTDDCFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation via Acid Chloride Intermediates

The most straightforward method involves converting indoline-1,2-dicarboxylic acid to its diacid chloride derivative, followed by sequential amidation with 3-chloroaniline and ethylamine.

Procedure :

- Dicarboxylic Acid Activation : Indoline-1,2-dicarboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane at 0–5°C for 2–4 hours.

- Amidation : The diacid chloride is reacted with 3-chloroaniline in the presence of triethylamine (Et₃N) to form the monoamide intermediate. Subsequent reaction with ethylamine yields the target compound.

Key Data :

| Parameter | Value |

|---|---|

| Yield (Overall) | 58–62% |

| Purity (HPLC) | >95% |

| Reaction Temperature | 0–25°C |

Advantages : High atom economy and scalability.

Limitations : Requires stringent moisture control and generates corrosive byproducts.

Coupling Reagent-Mediated Synthesis

Modern peptide-coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) enable efficient amide bond formation under mild conditions.

Procedure :

- Activation : Indoline-1,2-dicarboxylic acid is activated using HATU (1.2 eq.) and HOAt (1-Hydroxy-7-azabenzotriazole, 1.1 eq.) in dimethylformamide (DMF).

- Coupling : 3-Chloroaniline (1.1 eq.) is added at 0°C, followed by ethylamine (1.1 eq.) after 2 hours. The reaction proceeds at room temperature for 12–16 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield (Overall) | 72–78% |

| Purity (HPLC) | >98% |

| Reaction Time | 14–18 hours |

Advantages : High regioselectivity and compatibility with sensitive functional groups.

Limitations : Cost-intensive reagents and challenging purification.

Stepwise Amidation Approach

This method involves sequential amidation to avoid symmetry-related byproducts.

Procedure :

- First Amidation : Indoline-1-carboxylic acid is activated with EDCI/NHS (N-Hydroxysuccinimide) and reacted with 3-chloroaniline in tetrahydrofuran (THF) at 25°C.

- Second Amidation : The intermediate is subjected to ethylamine in the presence of HOBt (Hydroxybenzotriazole) and DIPEA (N,N-Diisopropylethylamine).

Key Data :

| Parameter | Value |

|---|---|

| Yield (Step 1) | 85% |

| Yield (Step 2) | 76% |

| Overall Purity | 97% |

Advantages : Controlled reaction progression and minimized dimerization.

Limitations : Multi-step purification increases complexity.

Reaction Conditions and Optimization

Solvent Systems

Temperature and Catalysis

- Low Temperatures (0–5°C) : Suppress epimerization during acid chloride formation.

- Room Temperature : Optimal for coupling reagent-mediated reactions to balance kinetics and selectivity.

Analytical Data and Characterization

Spectroscopic Data

Chromatographic Purity

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Acid Chloride | 58–62 | >95 | High | Excellent |

| Coupling Reagent | 72–78 | >98 | Low | Moderate |

| Stepwise Amidation | 76–85 | 97 | Moderate | Good |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indoline and phenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry: N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide is used as a building block in the synthesis of more complex indole derivatives. Its unique structure makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological activities, including antiviral, anticancer, and antimicrobial properties. Its ability to interact with various biological targets makes it a candidate for drug development .

Industry: In the industrial sector, N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and other functional materials .

Mechanism of Action

The mechanism of action of N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Hydrazine/Hydantoin Cores

Compound : N1,N2-Bis(3-chlorophenyl)-N1,N2-dimethylhydrazine-1,2-dicarboxamide (S1e)

- Core Structure : Hydrazine-dicarboxamide with dual 3-chlorophenyl groups and methyl substituents.

- Synthesis : Prepared via sequential carbamic chloride coupling, achieving 82% yield .

- Key Data :

- The dual 3-chlorophenyl groups enhance π-π stacking but may increase hydrophobicity compared to the ethyl group in the target compound .

Compound : N1,N2-Bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide

Pyrrolidine and Quinoline Derivatives

Compound : (S)-N1-(Thiazol-2-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide

- Core Structure : Pyrrolidine-dicarboxamide with thiazole and phenyl substituents.

- Activity: Dual PI3Kα/HDAC6 inhibitor with IC50 values in the nanomolar range for cancer therapy .

- The ethyl group in the target compound may confer better pharmacokinetics than the bulkier phenyl group .

Compound: N-(3-Chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

- Core Structure: Quinoline-carboxamide with a 3-chlorophenyl group.

- Key Data: Registered under CAS 369602-87-9; structural similarity to the target compound but with a quinoline ring instead of indoline .

- Comparison: The quinoline core’s extended conjugation may improve UV absorption properties, relevant for photostability. However, the indoline core in the target compound could offer superior conformational flexibility for receptor binding .

Metal Complexes and Agricultural Derivatives

Compound : Na[trans-RuCl4(DMSO)(PyrDiaz)] (PyrDiaz = N1-(4-isopropylphenyl)-N2-(pyridin-2-ylmethyl)diazene-1,2-dicarboxamide)

- Core Structure : Diazene-dicarboxamide coordinated to ruthenium.

- Activity : Designed for antiproliferative activity via glutathione oxidation; however, instability in protic solvents limits utility .

- Comparison : The target compound’s purely organic structure avoids metal-related toxicity and synthesis challenges. The 3-chlorophenyl group may offer better solubility than the isopropylphenyl group in PyrDiaz .

Compound: Zarilamid (3-chloro-N2-(2-cyanopropan-2-yl)-N1-[4-(heptafluoropropan-2-yl)phenyl]benzene-1,2-dicarboxamide)

- Core Structure : Benzene-dicarboxamide with fluorinated substituents.

- Use : Agricultural pesticide .

- Comparison : Fluorinated groups in zarilamid enhance environmental persistence, whereas the ethyl and 3-chlorophenyl groups in the target compound suggest a focus on pharmaceutical applications with controlled biodegradability .

Biological Activity

N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide features an indoline core substituted with a 3-chlorophenyl group and an ethyl group, alongside two carboxamide functional groups. This unique structure contributes to its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation.

- Receptor Modulation : It can bind to receptors that mediate cellular signaling pathways, influencing processes such as apoptosis and cell growth.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties by disrupting bacterial cell wall synthesis.

Anticancer Properties

Several studies have indicated the potential anticancer effects of N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide:

- Cell Line Studies : Research conducted on various cancer cell lines demonstrated that the compound inhibits cell growth and induces apoptosis. For instance, in vitro studies showed a significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 12.5 | Inhibition of proliferation |

| A549 | 15.0 | Induction of apoptosis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Strains Tested : N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide exhibited activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer effects of N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide on MCF-7 cells. The findings revealed that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The study concluded that further investigation into its mechanism could lead to new cancer therapies.

Study 2: Antimicrobial Efficacy

A research article in Antibiotics assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated that N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide displayed notable inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Q. What synthetic methodologies are commonly employed for N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential amide bond formation between substituted anilines and indoline-dicarboxylic acid derivatives. For example, coupling 3-chloroaniline with ethylamine-functionalized indoline precursors using carbodiimide-based coupling agents (e.g., EDC or DCC) in aprotic solvents like dichloromethane or acetonitrile. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to acid), reaction temperature (0–25°C), and catalyst use (e.g., DMAP). Post-synthesis, purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) yields >80% purity .

Q. Which spectroscopic techniques are critical for structural elucidation, and how should conflicting spectral data be addressed?

Key techniques include:

- ¹H/¹³C NMR : Assign peaks using coupling constants and integration (e.g., δ 7.35 ppm for aromatic protons in 3-chlorophenyl groups) .

- IR Spectroscopy : Confirm amide C=O stretches (~1660 cm⁻¹) and N–H bends (~3280 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., [M+Na]⁺ at m/z 389.0548) . Discrepancies in NMR shifts may arise from solvent effects or impurities; cross-validate with alternative solvents (DMSO-d₆ vs. CDCl₃) or 2D NMR (COSY, HSQC) .

Q. How is purity assessed, and what methods identify common impurities?

Purity is determined via:

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection (λ = 254 nm).

- TLC : Silica plates (Rf = 0.5 in ethyl acetate/hexane). Impurities (e.g., unreacted starting materials) are identified by LC-MS or GC-MS. Flash chromatography () or recrystallization (ethanol/water) enhances purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s crystal structure, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is performed using Mo-Kα radiation (λ = 0.71073 Å). Data collection at 100 K minimizes thermal motion. SHELX programs (SHELXL for refinement) solve structures via direct methods, with refinement against F² data. Challenges include disorder in ethyl or chlorophenyl groups; applying restraints (e.g., SIMU/DELU in SHELXL) improves model accuracy. R-factors <5% indicate high reliability .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Mitigation includes:

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) uses target crystal structures (e.g., mGlu4 receptor). Docking poses are scored for binding affinity (ΔG). Validate predictions via:

Q. What advanced thermal analyses characterize stability and decomposition pathways?

- TGA : Quantify mass loss (e.g., ~5% at 200°C indicates solvent evaporation).

- DSC : Identify exothermic decomposition peaks (e.g., 220–250°C). Kinetic analysis (Flynn-Wall-Ozawa method) calculates activation energy (Eₐ) for degradation .

Q. How are ruthenium complexes with dicarboxamide ligands synthesized, and what insights do they offer for catalytic applications?

Ligand 1 (analogous to the target compound) coordinates to Ru(III) via pyridine and carboxamide groups (). Synthesis involves refluxing Na-[trans-Ru(DMSO)₂Cl₄] with the ligand in methanol. XRD reveals octahedral geometry; catalytic activity in oxidation reactions is tested via cyclic voltammetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.